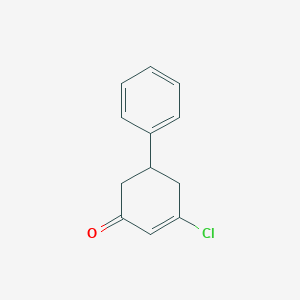

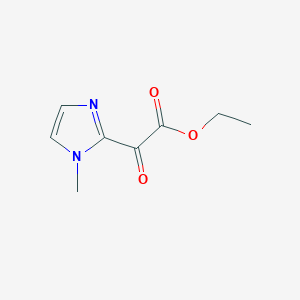

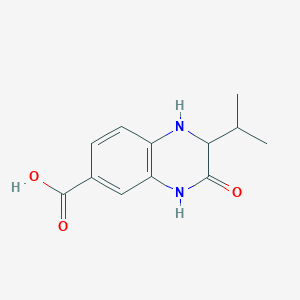

![molecular formula C10H11ClN2O2 B1307816 4-[(3-Chloropropanoyl)amino]benzamide CAS No. 573994-42-0](/img/structure/B1307816.png)

4-[(3-Chloropropanoyl)amino]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[(3-Chloropropanoyl)amino]benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, related benzamide derivatives have been synthesized and studied for their potential biological activities and molecular properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) involved the preparation of optical isomers from optically active pyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline . Although the synthesis of 4-[(3-Chloropropanoyl)amino]benzamide is not explicitly described, similar synthetic strategies could be employed, such as activating the carboxylic acid with reagents like thionyl chloride before coupling with the amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provides insights into the importance of molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which could also be relevant for the structure of 4-[(3-Chloropropanoyl)amino]benzamide . The molecular structure is often determined using techniques like X-ray crystallography, as seen in the characterization of two polymorphs of TKS159 .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to their functional groups. The amide bond is typically stable, but under certain conditions, it can undergo hydrolysis or participate in nucleophilic acyl substitution reactions. The presence of other substituents, such as the chloro group in 4-[(3-Chloropropanoyl)amino]benzamide, may influence its reactivity in electrophilic aromatic substitution reactions or in the formation of new bonds through nucleophilic substitution at the carbon adjacent to the chlorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the two polymorphs of TKS159 showed different thermal behaviors, with form alpha being more thermodynamically stable than form beta . Spectroscopic methods, including IR, NMR, and UV-Vis, are commonly used to analyze these properties. The paper on the synthesis, crystal structure analysis, and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides an example of how these techniques are used to characterize benzamide derivatives . Similar methods could be applied to study the physical and chemical properties of 4-[(3-Chloropropanoyl)amino]benzamide.

科学研究应用

Anticancer Properties

4-[(3-Chloropropanoyl)amino]benzamide derivatives have shown promise in cancer research. For instance, certain derivatives demonstrated significant proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents. One compound exhibited notable growth inhibition at a specific concentration and inhibited human carbonic anhydrase isoforms, which are relevant in cancer pathology (Yılmaz et al., 2015).

Melanoma Therapy

Research into benzamide derivatives, including those related to 4-[(3-Chloropropanoyl)amino]benzamide, has found them to be useful in melanoma treatment. Some derivatives conjugated with cytostatics showed higher toxicity against melanoma cells compared to their parent compounds, suggesting potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Antidepressant Synthesis

Derivatives of 4-[(3-Chloropropanoyl)amino]benzamide have been utilized in the synthesis of antidepressants. The compound befol, a reversible MAO inhibitor, is synthesized through a process involving 4-chloro-N-(3-chloropropyl)benzamide, highlighting its importance in the pharmaceutical industry (Donskaya et al., 2004).

Antioxidant Research

Studies on the electrochemical oxidation of amino-substituted benzamide derivatives, including those related to 4-[(3-Chloropropanoyl)amino]benzamide, have been important in understanding their antioxidant properties. This research is crucial for comprehending the role of these compounds as free radical scavengers, which is significant in the context of oxidative stress-related diseases (Jovanović et al., 2020).

Antispasmodic and Antihypoxic Applications

Benzamide derivatives are known for their physiologically active properties. Research has been conducted to understand their antispasmodic and antihypoxic effects, contributing to the development of drugs for conditions like spasms and oxygen deprivation-related disorders (Bakibaev et al., 1994).

安全和危害

属性

IUPAC Name |

4-(3-chloropropanoylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDHTDFAHRFZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400675 |

Source

|

| Record name | 4-[(3-chloropropanoyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chloropropanoyl)amino]benzamide | |

CAS RN |

573994-42-0 |

Source

|

| Record name | 4-[(3-chloropropanoyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

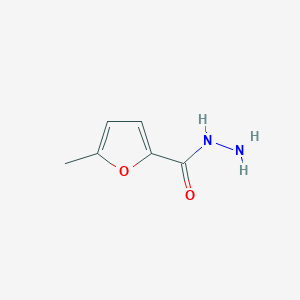

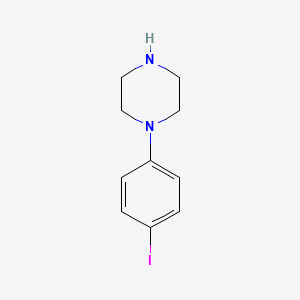

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)